molecular formula C13H16BrNO4 B2484272 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate CAS No. 181873-33-6

7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate

Cat. No. B2484272
CAS RN: 181873-33-6
M. Wt: 330.178
InChI Key: IYDVHSSMGFFQGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azabicycloheptane derivatives, including compounds similar to 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate, involves multiple steps that can include the formation of hemiaminal intermediates, tandem Wittig/Michael reactions, transannular alkylations, and selective functionalizations (Hart & Rapoport, 1999). These processes contribute to the complex structure of the compound, including its bicyclic framework and functional groups.

Molecular Structure Analysis

The molecular structure of azabicycloheptane derivatives is characterized by the presence of a seven-membered ring fused with a bicyclic system. This structure is rigid and provides a unique three-dimensional arrangement of atoms that can significantly influence the compound's chemical reactivity and interaction with biological targets. The molecular structure is crucial for understanding the compound's chemical behavior and potential applications in designing new molecules with desired properties.

Chemical Reactions and Properties

Azabicycloheptane derivatives participate in various chemical reactions, including nucleophilic substitutions facilitated by the presence of bromo groups, which allow for further functionalization of the compound. These reactions are critical for modifying the compound to achieve specific chemical and physical properties or to create analogs with enhanced biological activity (Malpass & White, 2004).

Scientific Research Applications

Synthesis and Derivative Development

7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate and its derivatives have been the subject of extensive research in the field of chemical synthesis. Studies have detailed methods for synthesizing analogs of this compound, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which is a rigid non-chiral analog of 2-aminoadipic acid. The synthesis involves multiple steps, one of which is a double alkylation process, reflecting the complexity and precision required in chemical synthesis (Kubyshkin et al., 2007).

Furthermore, research into the synthesis of enantiopure analogs of 3-hydroxyproline, another derivative, highlights the compound's significance in the development of restricted analogs for various biochemical applications (Avenoza et al., 2002).

Applications in Biochemistry and Medicinal Chemistry

Nicotinic Acetylcholine Receptor Binding and Antinociceptive Properties

The compound has been a focal point in studies investigating its binding properties to nicotinic acetylcholine receptors and its potential antinociceptive (pain-relieving) effects. Research demonstrates that certain analogs of the compound, when synthesized and modified, exhibit significant binding affinities at the alpha(4)beta(2) nicotinic acetylcholine receptor, illustrating its potential applications in neurochemistry and pain management (Carroll et al., 2001).

Material Science and Photonic Applications

Photochemical Isomerization

The compound's derivatives also play a role in material science, specifically in photochemical processes. Studies have shown that derivatives such as 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene can undergo photochemical isomerization to form 1,4,7-trisilabicyclo[2.2.1]hepta-2,5-diene. This process involves skeletal rearrangement, indicating the compound's potential in photonic materials and molecular engineering (Matsuno et al., 2003).

properties

IUPAC Name

7-O-tert-butyl 2-O-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-7-5-6-8(15)10(14)9(7)11(16)18-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDVHSSMGFFQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C=CC1C(=C2C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate

Synthesis routes and methods

Procedure details

Into a 2000-mL 3-necked round-bottom flask was placed methyl 3-bromopropiolate (120 g, 736.33 mmol, 1.00 equiv) and tert-butyl 1H-pyrrole-1-carboxylate (615.61 g, 3.68 mol, 5.00 equiv). The resulting solution was stirred for 30 hr at 95° C. in an oil bath. The reaction mixture was cooled and distilled under reduced pressure (20 mm Hg). The fraction collected at 55° C. was purified by silica gel chromatography (ethyl acetate/petroleum ether, 1:20) to afford 7-tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate as a yellow liquid.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
615.61 g
Type
reactant
Reaction Step Two

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